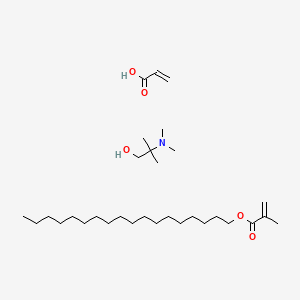
2-(Dimethylamino)-2-methylpropan-1-ol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with 2-(dimethylamino)-2-methyl-1-propanol is a complex polymeric compound. It is formed by the polymerization of 2-propenoic acid, 2-methyl-, octadecyl ester with 2-propenoic acid, and is further compounded with 2-(dimethylamino)-2-methyl-1-propanol. This compound is known for its unique properties and applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, octadecyl ester involves the esterification of 2-propenoic acid with octadecanol under acidic conditions. The polymerization process is initiated by free radicals, typically using initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide. The reaction is carried out in an inert atmosphere, often under nitrogen, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this polymer involves bulk polymerization techniques. The monomers are mixed in large reactors, and the polymerization is initiated by heating or by adding initiators. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the polymer.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The polymer can undergo oxidation reactions, especially at the unsaturated sites of the 2-propenoic acid units.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The ester and amine groups in the polymer can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester groups.
Major Products
Oxidation: Oxidized derivatives of the polymer.
Reduction: Reduced forms of the polymer with altered functional groups.
Substitution: Substituted polymers with new functional groups replacing the original ester or amine groups.
Scientific Research Applications
2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with 2-(dimethylamino)-2-methyl-1-propanol has a wide range of applications:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of controlled-release pharmaceuticals.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent film-forming properties.
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application. In drug delivery systems, the polymer matrix controls the release rate of the drug by diffusion or degradation. The ester and amine groups can interact with biological molecules, facilitating targeted delivery and improved bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-Propenoic acid, 2-methyl-, methyl ester
- 2-Propenoic acid, 2-methyl-, 2-hydroxyethyl ester
- 2-Propenoic acid, 2-methyl-, 2-methylpropyl ester
Uniqueness
The uniqueness of 2-Propenoic acid, 2-methyl-, octadecyl ester, polymer with 2-propenoic acid, compd. with 2-(dimethylamino)-2-methyl-1-propanol lies in its combination of hydrophobic and hydrophilic properties, making it suitable for a wide range of applications. Its ability to form stable films and its biocompatibility further enhance its utility in various fields.
Properties
CAS No. |
167078-16-2 |
|---|---|
Molecular Formula |
C31H61NO5 |
Molecular Weight |
527.8 g/mol |
IUPAC Name |
2-(dimethylamino)-2-methylpropan-1-ol;octadecyl 2-methylprop-2-enoate;prop-2-enoic acid |
InChI |
InChI=1S/C22H42O2.C6H15NO.C3H4O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24-22(23)21(2)3;1-6(2,5-8)7(3)4;1-2-3(4)5/h2,4-20H2,1,3H3;8H,5H2,1-4H3;2H,1H2,(H,4,5) |
InChI Key |
MJEOVPWQDYAZOJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C(=C)C.CC(C)(CO)N(C)C.C=CC(=O)O |
Related CAS |
167078-16-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


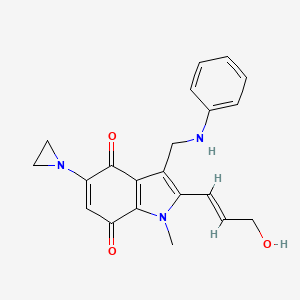
![1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[3-(trifluoromethyl)phenyl]carbamothioylamino]thiourea](/img/structure/B12714983.png)
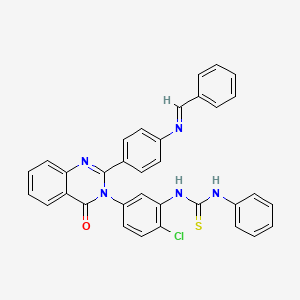
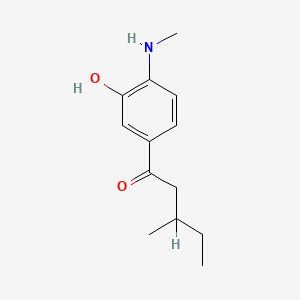
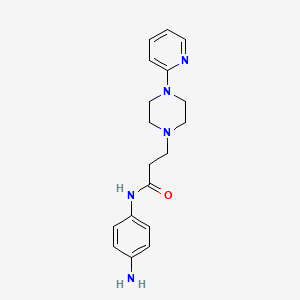

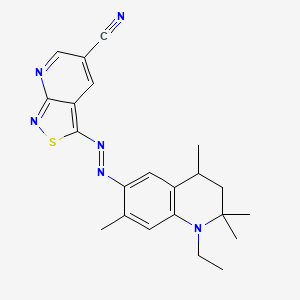
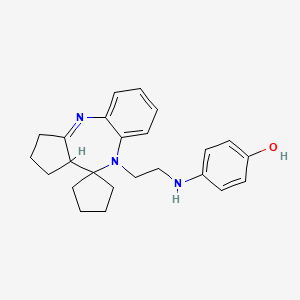


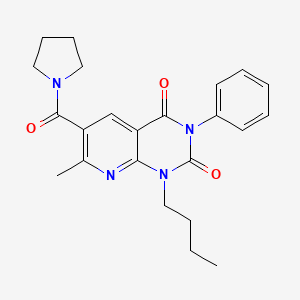
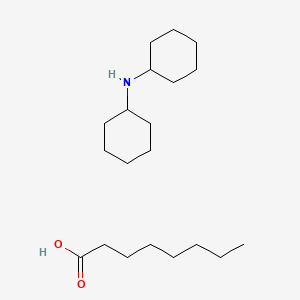
![2'-[(Benzyl)amino]-6'-(dibutylamino)spiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one](/img/structure/B12715032.png)

